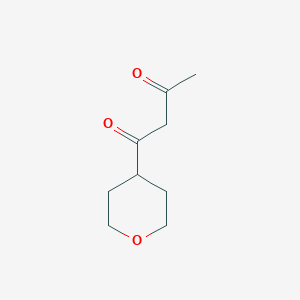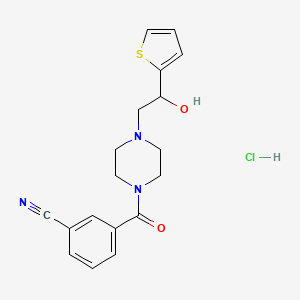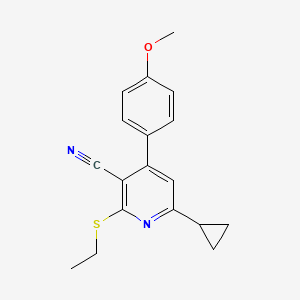
1-(氧杂环己烷-4-基)丁烷-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
医药化学和药物设计
1-(氧杂环己烷-4-基)丁烷-1,3-二酮,也称为茚满-1,3-二酮,是医药化学中一种用途广泛的构建单元。其衍生物因其与茚满的结构相似性而在药物设计中得到应用,茚满是一种与生物活性分子相关的化合物。一些值得注意的例子包括:
有机电子和光聚合
茚满-1,3-二酮作为电子受体,使其在各种应用中具有价值:
化学修饰和多米诺反应
研究人员已经研究了各种化学反应以获取茚满-1,3-二酮支架。 这些反应包括多米诺反应和多组分反应 (MCR) .
总之,茚满-1,3-二酮的多功能性涵盖了从药物设计到有机电子的各个领域。其独特的特性不断激发着科学探索和创新。 🌟
有关更深入的信息,您可以参考 Pigot 等人撰写的综述文章 。祝您探索愉快! 🧪🔬
作用机制
The mechanism of action of 1-(Oxan-4-yl)butane-1,3-dione is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes. It may also interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(Oxan-4-yl)butane-1,3-dione has various biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
实验室实验的优点和局限性
One of the advantages of using 1-(Oxan-4-yl)butane-1,3-dione in lab experiments is its ease of synthesis. The compound can be synthesized in a laboratory setting using simple equipment and reagents. However, the compound is relatively unstable and can decompose under certain conditions. This can limit its use in some experiments.
未来方向
There are several future directions for the study of 1-(Oxan-4-yl)butane-1,3-dione. One area of research could focus on the development of new synthetic methods to obtain the compound more efficiently. Another direction could be the investigation of the compound's potential applications in drug discovery and materials science. Further studies could also be conducted to elucidate the mechanism of action and biochemical effects of the compound.
合成方法
The synthesis of 1-(Oxan-4-yl)butane-1,3-dione involves the reaction between tetrahydrofuran-3-carboxylic acid and butanone in the presence of a base catalyst. The reaction leads to the formation of 1-(Oxan-4-yl)butane-1,3-dione tetrahydrofuran-3-carboxylate, which can be further processed to obtain the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
属性
IUPAC Name |
1-(oxan-4-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(10)6-9(11)8-2-4-12-5-3-8/h8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSRIBJLLPXXET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2413003.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2413008.png)
![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)





![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)